4-Amino-5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
4-Amino-5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one typically involves the condensation of o-phenylenediamine derivatives with appropriate carbonyl compounds. One common method is the reaction of 4,5-dimethyl-o-phenylenediamine with urea under acidic conditions, leading to the formation of the desired benzimidazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted benzimidazole derivatives .
Scientific Research Applications
4-Amino-5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: It is being investigated for its potential use in the treatment of parasitic infections and as an anticancer agent.
Mechanism of Action
The mechanism of action of 4-Amino-5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to its potential use as an anticancer agent. The compound’s ability to interact with various molecular pathways makes it a versatile tool in medicinal chemistry .
Comparison with Similar Compounds
- 5,6-Diamino-1,3-dihydro-2H-benzimidazol-2-one
- 5-Amino-6-methyl-1,3-dihydro-2H-benzimidazol-2-one
- 2- (2-Aminophenyl)-1H-benzimidazole
Comparison: 4-Amino-5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antimicrobial activity and different reactivity in chemical synthesis .
Properties
IUPAC Name |
4-amino-5,6-dimethyl-1,3-dihydrobenzimidazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-4-3-6-8(7(10)5(4)2)12-9(13)11-6/h3H,10H2,1-2H3,(H2,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQVAHDCDCCGBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)N)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589905 |
Source
|
Record name | 4-Amino-5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954848-91-0 |
Source
|
Record name | 4-Amino-5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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